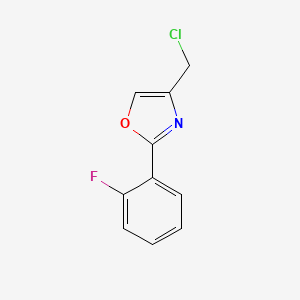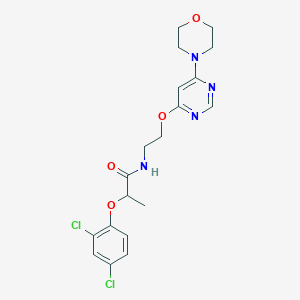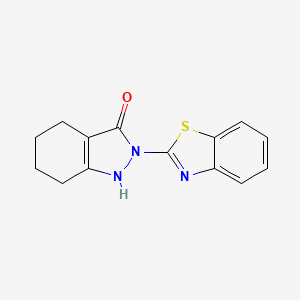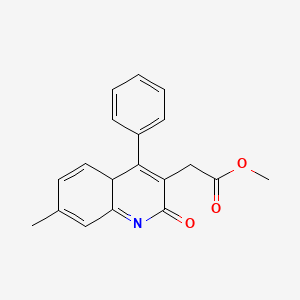
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole typically involves the reaction of 2-(2-fluorophenyl)-1,3-oxazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluorophenyl)-1,3-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: The fluorine atom is positioned differently, potentially altering its chemical properties and applications
Uniqueness
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability to the compound. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications .
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPUFGQPDFKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one](/img/structure/B2647761.png)
![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/new.no-structure.jpg)

![N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2647768.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)



![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)
![7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2647778.png)
